molecular formula C19H14ClN3OS3 B2802303 N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954044-58-7

N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2802303
CAS No.: 954044-58-7
M. Wt: 431.97
InChI Key: ZFJKCFYUWWUGKF-UHFFFAOYSA-N
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Description

"N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide" is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring via an acetamide bridge. The thiazole ring is further substituted with a 3-chlorobenzylthio group, which introduces steric bulk and electronic effects due to the chlorine atom. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors with hydrophobic binding pockets . The compound’s synthesis typically involves nucleophilic substitution reactions, as seen in analogous benzothiazole-thiazole hybrids, where chloroacetamide intermediates react with thiol-containing substituents under basic conditions .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS3/c20-13-5-3-4-12(8-13)10-25-19-21-14(11-26-19)9-17(24)23-18-22-15-6-1-2-7-16(15)27-18/h1-8,11H,9-10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJKCFYUWWUGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is formed by the reaction of α-haloketones with thiourea or thioamides.

    Thioether Linkage Formation: The chlorobenzyl thioether bridge is introduced by reacting 3-chlorobenzyl chloride with a thiol derivative of the thiazole ring.

    Acetamide Group Introduction: Finally, the acetamide group is introduced through the reaction of the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising anticancer properties through various mechanisms. Research indicates that it may inhibit specific enzymes and modulate cellular receptors, leading to altered signaling pathways and apoptosis in cancer cells. For instance, derivatives of thiazole compounds, similar in structure to N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, have demonstrated significant cytotoxicity against different cancer cell lines, including A549 (lung cancer) and U251 (glioblastoma) cells, with IC50 values indicating potent activity .

Mechanism of Action
The mechanism involves binding to active sites of enzymes, thereby inhibiting their function. Additionally, the compound's interaction with cell surface receptors can lead to the activation of apoptotic pathways, effectively triggering programmed cell death in malignant cells. The specific substitution pattern of the compound enhances its lipophilicity and biological interactions, making it a valuable candidate for further development in cancer therapeutics.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its multi-step synthesis typically involves:

  • Formation of Benzo[d]thiazole Moiety: Synthesized through cyclization reactions involving 2-aminothiophenol.
  • Thiazole Ring Formation: Achieved by reacting α-haloketones with thiourea or thioamides.
  • Thioether Linkage Formation: Introduced via reactions with chlorobenzyl chloride.

These synthetic pathways highlight the compound's utility in creating more complex thiazole derivatives, which can be tailored for specific biological activities.

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its structural characteristics allow for potential use in developing advanced materials with specific electronic or optical properties. Research into thiazole derivatives suggests that they can be integrated into polymer matrices or used as dyes due to their conjugated systems .

Case Studies and Findings

Several studies have documented the biological activity and synthetic versatility of compounds related to this compound:

StudyFocusFindings
Evren et al. (2019)Anticancer ActivityCompounds exhibited strong selectivity against NIH/3T3 and A549 cells with significant apoptosis induction .
Research on Thiazole DerivativesSynthesis & Biological EvaluationDemonstrated potent anticancer activity across various cell lines; structure–activity relationships revealed essential substituents for efficacy .
Investigation of Thiazole-Pyridine HybridsAntitumor ActivitySome hybrids showed better efficacy than standard treatments like 5-fluorouracil, indicating potential clinical relevance .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Modulate Receptors: Interact with cell surface receptors, leading to altered cellular signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the benzothiazole, thiazole, or acetamide moieties. Key examples include:

Compound Name Substituents/Modifications Key Structural Features
N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(3-chloro-4-(trifluoromethyl)phenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4f) 1,3,4-Thiadiazole ring with ureido and trifluoromethylphenyl groups Enhanced hydrogen bonding potential due to urea moiety; increased lipophilicity from CF₃ group
N-(3,4-Dichlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8d) 3,4-Dichlorobenzyl and morpholinoethoxy groups Improved solubility from morpholine; dual chloro substituents enhance halogen bonding
2-(3-Benzyl-4-oxo-2-thioxothiazolidin-5-yl)-N-cyclopentylacetamide Thioxothiazolidinone core with cyclopentyl group Sulfur-rich scaffold; potential for disulfide bond formation
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide (8) Nitrobenzothiazole and sulfamoylphenyl groups Electron-withdrawing nitro group; sulfonamide enhances water solubility

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) improve metabolic stability but may reduce bioavailability due to polarity .
  • Halogenated substituents (e.g., 3-chlorobenzyl, 3,4-dichlorobenzyl) enhance binding to hydrophobic targets but increase molecular weight .
  • Heterocyclic appendages (e.g., 1,3,4-thiadiazole, thioxothiazolidinone) introduce additional hydrogen-bonding or redox-active sites .

Activity Trends :

  • Antimicrobial activity : Electron-donating groups (e.g., methyl, methoxy) correlate with lower MIC values .
  • Enzyme inhibition : Bulky substituents (e.g., trifluoromethylphenyl, sulfamoylphenyl) improve target affinity but may reduce cell permeability .

Q & A

Basic: What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., using triethylamine or morpholine) .

Introduction of the chlorobenzylthio group : Nucleophilic substitution using 3-chlorobenzyl halides, often in solvents like DMF or dichloromethane .

Acetamide coupling : Reacting intermediates with chloroacetyl chloride or acetic anhydride in the presence of a base .
Key parameters include temperature control (e.g., reflux at 80°C) and purification via recrystallization (ethanol/acetone mixtures). Yields range from 21–33% for analogous compounds, depending on substituent steric effects .

Advanced: How can researchers optimize reaction yields when introducing sterically hindered substituents (e.g., 3-chlorobenzyl) during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates, improving substitution efficiency .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions at lower temperatures .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for bulky groups .
    Post-reaction purification via column chromatography or preparative HPLC is critical for isolating high-purity products .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration (e.g., δ 7.2–7.6 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental analysis : Verifies C, H, N, and S content (discrepancies <0.3% indicate purity) .

Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:
Potential causes and solutions:

  • Tautomerism or rotamers : Dynamic effects in thiazole rings or acetamide groups can split signals. Variable-temperature NMR (e.g., 25–60°C) resolves such ambiguities .
  • Impurity masking : Use 2D NMR (COSY, HSQC) to distinguish overlapping peaks .
  • X-ray crystallography : Definitive structural confirmation via SHELX-refined crystallographic data .

Basic: What biological activities are reported for structurally related thiazole-acetamide derivatives?

Answer:
Analogous compounds exhibit:

  • Antimicrobial activity : Inhibition of bacterial fatty acid biosynthesis (IC50_{50} = 2–10 μM) against gram-positive strains .
  • Cytotoxicity : Moderate activity (IC50_{50} = 15–50 μM) against human cancer cell lines (e.g., MCF-7) via kinase inhibition .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:
Key SAR insights:

  • 3-Chlorobenzyl group : Enhances lipophilicity and target binding (e.g., hydrophobic enzyme pockets) .
  • Thiazole-acetamide linkage : Rigidity improves metabolic stability; substitution with electron-withdrawing groups (e.g., -F, -Cl) boosts potency .
  • Bioisosteric replacements : Replacing thioether with sulfone or sulfonamide groups modulates solubility and bioavailability .

Advanced: What computational methods are recommended for predicting binding modes with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial FabH) .
  • MD simulations : GROMACS for assessing binding stability (20–50 ns trajectories) .
  • QSAR models : CoMFA/CoMSIA to correlate substituent electronic properties with activity .

Basic: How can researchers validate the purity of the compound before biological assays?

Answer:

  • HPLC : Reverse-phase C18 columns (≥95% purity threshold) with UV detection at 254 nm .
  • Melting point analysis : Sharp melting ranges (e.g., 114–116°C) indicate crystallinity and purity .

Advanced: What strategies mitigate low yields in multi-step syntheses (e.g., <30%)?

Answer:

  • Flow chemistry : Continuous processing reduces intermediate degradation .
  • Protecting groups : Use of Boc or Fmoc groups to prevent side reactions during acetamide formation .
  • In-line monitoring : ReactIR or LC-MS tracks reaction progress in real time .

Advanced: How do researchers resolve contradictions in biological data (e.g., varying IC50_{50}50​ values across studies)?

Answer:

  • Standardized assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols .
  • Meta-analysis : Compare data across ≥3 independent studies to identify consensus values .
  • Proteomic profiling : Identify off-target effects that may skew IC50_{50} measurements .

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